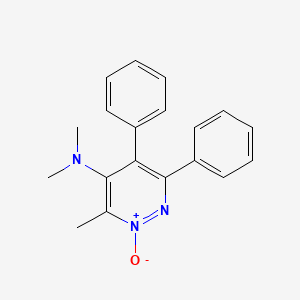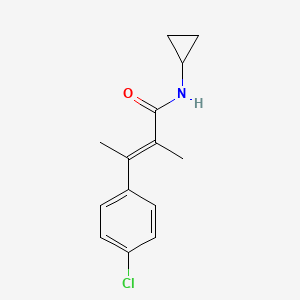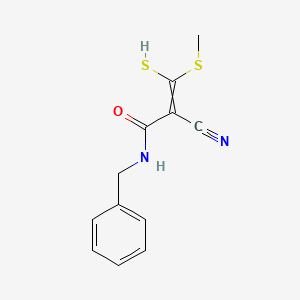
N-Benzyl-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is an organic compound with the molecular formula C13H14N2OS2 This compound is characterized by the presence of a benzyl group, a cyano group, and two sulfanyl groups attached to a prop-2-enamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide typically involves the reaction of benzylamine with a suitable cyano and sulfanyl-containing precursor. One common method involves the use of 2-cyano-3,3-bis(methylsulfanyl)prop-2-enamide as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and solvents. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Benzyl-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide
- N-Benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
Uniqueness
N-Benzyl-2-cyano-3-(methylsulfanyl)-3-sulfanylprop-2-enamide is unique due to the presence of both methylsulfanyl and sulfanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds that may lack these functional groups.
Propiedades
Número CAS |
57280-03-2 |
|---|---|
Fórmula molecular |
C12H12N2OS2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
N-benzyl-2-cyano-3-methylsulfanyl-3-sulfanylprop-2-enamide |
InChI |
InChI=1S/C12H12N2OS2/c1-17-12(16)10(7-13)11(15)14-8-9-5-3-2-4-6-9/h2-6,16H,8H2,1H3,(H,14,15) |
Clave InChI |
YJCVFESWBSDYGW-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(C#N)C(=O)NCC1=CC=CC=C1)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


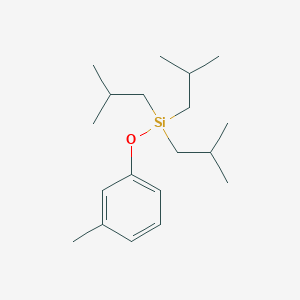

![5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14618158.png)

![3-Nonylpyrido[3,2-E][1,2,4]triazine](/img/structure/B14618163.png)
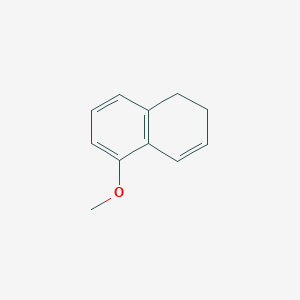
![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
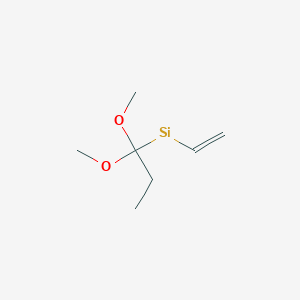
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[(Butan-2-yl)amino]-3-chloropropan-2-ol](/img/structure/B14618186.png)

